molecular formula C13H20N2O4 B15112341 Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B15112341
M. Wt: 268.31 g/mol
InChI Key: SKPSOOPRPMVHCY-UHFFFAOYSA-N
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Description

Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with diethyl ester groups at the 3 and 5 positions and an isobutyl group at the 1 position. It is a solid crystalline substance with specific physical and chemical properties .

Preparation Methods

The synthesis of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate typically involves organic synthetic routes. One common method includes the alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate, followed by the reduction of the azide functional group using triphenylphosphine . The reaction conditions often involve the use of methanol and cesium carbonate as reagents . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimization for large-scale production.

Chemical Reactions Analysis

Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like triphenylphosphine to reduce azide groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

diethyl 1-(2-methylpropyl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C13H20N2O4/c1-5-18-12(16)10-7-11(13(17)19-6-2)15(14-10)8-9(3)4/h7,9H,5-6,8H2,1-4H3

InChI Key

SKPSOOPRPMVHCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)OCC

Origin of Product

United States

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